Juglone

Catalog No.
S531432
CAS No.
481-39-0
M.F
C10H6O3
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Juglone

CAS Number

481-39-0

Product Name

Juglone

IUPAC Name

5-hydroxynaphthalene-1,4-dione

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H

InChI Key

KQPYUDDGWXQXHS-UHFFFAOYSA-N

SMILES

O=C(C1=C2C=CC=C1O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

Juglone; Akhnot; NSC 153189; NSC-153189; NSC153189; Regianin; NSC 622948; NSC-622948; NSC622948;

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)O

Description

The exact mass of the compound Juglone is 174.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622948. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Supplementary Records. It belongs to the ontological category of hydroxy-1,4-naphthoquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Agriculture

Environmental Science

Medicine

Microbiology

Biochemistry

Industrial Applications

Apart from its scientific applications, juglone has also been used in industrial applications. For instance, it has been used as an anthelmintic, a group of antiparasitic drugs . This shows the potential of juglone in the field of industrial applications, particularly in the development of antiparasitic drugs .

Organic Farming and Pest Control

Anthelmintic Applications

Juglone, chemically known as 5-hydroxy-1,4-naphthalenedione, is a naturally occurring naphthoquinone derivative with the molecular formula C10H6O3C_{10}H_6O_3. This phenolic organic compound is primarily found in the leaves, roots, husks, fruit, and bark of plants in the Juglandaceae family, especially the black walnut (Juglans nigra). Juglone serves as a defense mechanism for these plants, exhibiting allelopathic properties that inhibit the growth of surrounding vegetation. Its structure consists of a naphthalene ring with hydroxyl and carbonyl functional groups, which contribute to its biological activity and chemical reactivity .

Due to its reactive functional groups. It can undergo oxidation to form hydrojuglone and other derivatives. The oxidation process is facilitated by agents such as silver oxide, manganese dioxide, or dichloro-5,6-dicyano-1,4-benzoquinone. In soil environments, juglone can be metabolized by indigenous bacteria like Pseudomonas putida J1, which utilize it as a carbon source .

Additionally, juglone exhibits redox cycling behavior. It can undergo reduction to form a semiquinone radical, which further reacts with oxygen to produce reactive oxygen species (ROS). This property underlies its cytotoxic effects on various cell types and contributes to its potential antioxidant activities depending on concentration levels .

Juglone's biological activity is primarily characterized by its allelopathic effects, where it inhibits seed germination and growth in sensitive plant species. It affects metabolic functions by inhibiting key enzymes involved in respiration and photosynthesis. Notably, juglone has shown both pro-oxidant and antioxidant characteristics based on its concentration; at lower concentrations, it may act as an antioxidant by scavenging free radicals .

The compound also exhibits antimicrobial properties and has been reported to have anthelmintic activity against parasitic worms like Hymenolepis nana. Furthermore, it has been noted for its ichthyotoxic effects, which can be utilized in traditional fishing practices .

Juglone can be synthesized through several methods:

  • Oxidation of Hydrojuglone: Hydrojuglone (1,5-dihydroxynaphthalene) is oxidized enzymatically to yield juglone.
  • Chemical Oxidation: Juglone can also be synthesized from 5,8-dihydroxy-1-tetralone using oxidizing agents such as silver oxide or manganese dioxide.
  • Extraction: Natural extraction from walnut husks yields juglone at concentrations of 2-4% by fresh weight .

Juglone has diverse applications:

  • Herbicide: Its allelopathic properties make it useful as a natural herbicide.
  • Dye: Juglone is employed as a dye for fabrics and cosmetics under the name C.I. Natural Brown 7.
  • Food Coloring: Due to its staining properties, it is also used in food coloring.
  • Antiparasitic Agent: Its anthelmintic properties have led to its use in treating parasitic infections .

Research indicates that juglone interacts with various biological systems through oxidative stress mechanisms. It can induce cytotoxicity via the generation of reactive oxygen species and depletion of glutathione levels through Michael-type addition reactions. Studies have shown that juglone's interaction with cellular components can lead to apoptosis and necrosis in affected cells . Furthermore, its ability to chelate transition metal ions enhances its pro-oxidant effects .

Juglone shares structural similarities with several other compounds within the naphthoquinone class. Here are some notable comparisons:

CompoundStructure TypeUnique Features
LawsoneNaphthoquinoneActive dye component in henna; less toxic than juglone
MenadioneNaphthoquinoneVitamin K precursor; plays a role in blood clotting
PlumbaginNaphthoquinoneExhibits potent anticancer activity; more toxic than juglone
1,4-NaphthoquinoneNaphthoquinoneBasic structure without hydroxyl substitutions; less bioactive

Juglone is unique among these compounds due to its pronounced allelopathic effects and specific interactions with plant growth mechanisms. Its dual role as both an herbicide and a dye further distinguishes it within this chemical family .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.031694049 g/mol

Monoisotopic Mass

174.031694049 g/mol

Heavy Atom Count

13

LogP

1.92 (LogP)
1.92

Appearance

Solid powder

Melting Point

155 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W6Q80SK9L6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (79.59%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

481-39-0

Wikipedia

Juglone

Dates

Modify: 2023-08-15

Study the interaction between juglone and calf thymus DNA by spectroscopic and molecular docking techniques

Bingjun Shen, Huiru Yang, Jiaqi Chen, Xiaoyun Liu, Mingyue Zhou
PMID: 34091358   DOI: 10.1016/j.saa.2021.119998

Abstract

Juglone (Jug) is one of the main active substances of Cortex Juglandis Mandshuricae in a folk anti-cancer prescription. Previously, there were few studies on its interaction with DNA and mechanism of action. The present paper studied, the mechanism of action between Jug and calf thymus DNA (ctDNA) by fluorescence spectroscopy, together with ethidium bromide (EB) fluorescence probe, UV-vis absorption spectroscopy, salt effect and ctDNA melting point (T
) experiment, resonance scattering spectroscopy and molecular docking under the simulated human physiological conditions. The experimental findings indicated that Jug quiescently quenched the fluorescence of EB-ctDNA system, characteristic absorption peak intensity of ctDNA presented a decolorization effect after the interaction of ctDNA and Jug, the interaction with ctDNA enhanced of Jug resonance scattering peak and generated new resonance scattering peak, the salt exerted less effect on the interaction between Jug and ctDNA molecules, and the interaction with Jug increased the T
value of ctDNA by 5.0 °C The binding constant (K
) between Jug and ctDNA was 2.12 × 10
L/mol (310 K) and the number of binding sites (n) was about 1. The interaction between Jug and ctDNA was an entropically driven spontaneous and endothermic process. The results of molecular docking further showed that the naphthoquinone plane was embedded in the region between the two TA bases in the ctDNA groove, and the 5'-hydroxyl and 4-naphthoquinone groups extended to the outside of the ctDNA double helix.


Environmental friendly extraction of walnut bark-based juglone natural colorant for dyeing studies of wool fabric

Waseem-Ul- Arifeen, Fazal-Ur- Rehman, Shahid Adeel, Muhammad Zuber, Mirza Nadeem Ahmad, Tanvir Ahmad
PMID: 33948834   DOI: 10.1007/s11356-021-14277-8

Abstract

Environmental friendly products particularly natural dyes are going to be much popular around the globe due to their non-toxic and bio-degradable nature. The current study was planned to enhance the dyeability of walnut bark having juglone as a reddish-brown natural dye under ultrasonic radiation as an environment-friendly and green tool After conducting series of experiments, it has been found that wool (RW) and extract (RE) after ultrasonic treatment for 45 min, when dyed for 45 min at 55°C using an acidic bath of 3 pH has given good color strength on the wool fabric. To develop the new shades, sustainable and eco-label chemicals (Fe, Al, and tannic acid) and four bio-mordants such as Acacia bark, Turmeric, Henna, and Pomegranate were also applied at optimum conditions. It is studied that 3% of turmeric extract as pre-bio-mordant and 5% of Acacia extract as post-bio-mordant has given excellent color characteristics as compared to their synthetic. It is concluded that ultrasonic treatment being an eco-friendly tool has a great potential to improve the dyeability of natural reddish-brown dye from walnut bark and the inclusion of sustainable biosources as a color modifier has value-added the natural dyeing process with excellent color ratings.


Ursolic acid enhances stress resistance, reduces ROS accumulation and prolongs life span in C. elegans serotonin-deficient mutants

Janine Naß, Sara Abdelfatah, Thomas Efferth
PMID: 33596295   DOI: 10.1039/d0fo02208j

Abstract

Depression and anxiety disorders contribute to the global disease burden. Ursolic acid (UA), a natural compound present in many vegetables, fruits and medicinal plants, was tested in vivo for its effect on (1) enhancing resistance to stress and (2) its effect on life span.
The compound was tested for its antioxidant activity in C. elegans. Stress resistance was tested in the heat and osmotic stress assay. Additionally, the influence on normal life span was examined. RT-PCR was used to assess possible serotonin targets.
UA prolonged the life span of C. elegans. Additionally, UA significantly lowered reactive oxygen species (ROS). Molecular docking studies, PCR analysis and microscale thermophoresis (MST) supported the results that UA acts through serotonin receptors to enhance stress resistance.
Considering the urgent need for new and safe medications in the treatment of depression and anxiety disorders, our results indicate that UA may be a promising new drug candidate.


Understanding the Mechanism of Formation of a Response to Juglone for Intact and Immobilized Bacterial Cells as Recognition Elements of Microbial Sensors: Processes Causing the Biosensor Response

Elena V Emelyanova, Inna P Solyanikova
PMID: 33669923   DOI: 10.3390/bios11020056

Abstract

Microbial reactor sensors (based on freshly harvested intact microbial cells) or microbial membrane sensors (based on immobilized microbial cells) can be used as convenient instruments for studying processes that cause the response of a biosensor, such as the properties of enzymes or the characteristics of metabolism. However, the mechanisms of the formation of biosensors responses have not yet been fully understood to study only one of these processes. In this work, the results of studies on the formation of a response to juglone for intact and immobilized bacterial cells used as receptors are presented. It was shown that the contribution of reactive oxygen species (ROS) to the formation of the biosensor response depends on the culture receptor and the form of juglone, quinone, or phenolate used. The response to the quinone form of juglone both for intact and immobilized cells of catalase-positive actinobacterium is formed regardless of the presence of ROS. The response of freshly harvested intact actinobacterial cells was caused by the rate of the enzymatic conversion of juglone. The rate of the response of immobilized actinobacterial cells was influenced by the activity of transport systems and metabolism. The response of immobilized pseudomonad cells was caused by the transport of juglone into cells, the inhibitory effect of juglone-induced ROS, and juglone metabolism.


Juglone can inhibit angiogenesis and metastasis in pancreatic cancer cells by targeting Wnt/β-catenin signaling

F Gokturk, D Erkoc-Kaya, H Arikoglu
PMID: 33502882   DOI: 10.4149/BLL_2021_020

Abstract

We aimed to investigate the effects of juglone on angiogenesis, metastasis and cell proliferation processes in pancreatic cancer (PC) and to understand whether its possible effects occur via the Wnt signaling pathway by analyzing the expression levels of target genes of Wnt signaling.
PC is a silent and lethal cancer type which can only be detectable after metastasis and angiogenesis processes occured. The Wnt signaling pathway is one of the pathways that plays an active role in many biological processes in the cell. Mutations in the genes of this signaling pathway are related to the development of many cancers. Juglone, a natural compound, is shown to have cytotoxic and apoptotic effects on various cancer cells.
PANC-1 and BxPC-3 pancreatic cancer cells were treated with juglone at Juglone seems to be able to inhibit angiogenesis and metastasis by affecting the activity of Wnt signaling target genes in human PC cell lines.
Juglone has a promising potential to develop new strategies for the treatment of PC (Tab. 2, Fig. 4, Ref. 35).


Juglone prevents human platelet aggregation through inhibiting Akt and protein disulfide isomerase

Ching-Chieh Kao, Po-Hsiung Kung, Chi-Jung Tai, Meng-Chun Tsai, Yuan-Bin Cheng, Chin-Chung Wu
PMID: 33387969   DOI: 10.1016/j.phymed.2020.153449

Abstract

Juglone, a natural compound widely found in Juglandaceae plants, has been suggested as a potential drug candidate for treating cancer, inflammation, and diabetic vascular complications. In the present study, the antiplatelet effect and underlying mechanisms of juglone were investigated for the first time.
Human platelet aggregation and activation were measured by turbidimetric aggregometry, flow cytometry, and Western blotting. In vitro antithrombotic activity of juglone was assessed using collagen-coated flow chambers under whole-blood flow conditions. The effect of juglone on protein disulfide isomerase (PDI) activity was determined by the dieosin glutathione disulfide assay.
Juglone (1 - 5 μM) inhibited platelet aggregation and glycoprotein (GP) IIb/IIIa activation caused by various agonists. In a whole blood flow chamber system, juglone reduced thrombus formation on collagen-coated surfaces under arterial shear rates. Juglone abolished intracellular Ca
elevation and protein kinase C activation caused by collagen, but had no significant effect on that induced by G protein-coupled receptor agonists. In contrast, Akt activation caused by various agonists were inhibited in juglone-treated platelets. Additionally, juglone showed inhibitory effects on both recombinant human PDI and platelet surface PDI at concentrations similar to those needed to prevent platelet aggregation.
Juglone exhibits potent in vitro antiplatelet and antithrombotic effects that are associated with inhibition of Akt activation and platelet surface PDI activity.


Structural identification and UPLC-ESI-QTOF-MS

Bolor Tsolmon, Yang Fang, Tao Yang, Ling Guo, Kaize He, Guo-You Li, Hai Zhao
PMID: 33191012   DOI: 10.1016/j.foodchem.2020.128392

Abstract

Duckweeds have long been consumed as vegetables in several South Asian countries. In this study of the chemical constituents of duckweed Landoltia punctata, a new compound, apigenin 6-C-[β-D-apiofuranosyl-(1 → 2)]-β-D-glucopyranoside (1), and a previously LC-MS identified compound, quercetin 3-O-β-D-apiofuranoside (3), as well as three known compounds, luteolin 6-C-[β-D-apiofuranosyl-(1 → 2)]-β-D-glucopyranoside (2), apigenin 6-C-β-D-glucopyranoside (4), and luteolin 7-O-neohespirodise (5), were isolated and identified on the basis of MS and NMR spectroscopic analyses and chemical derivations. In total, 24 flavonoids were identified in L. punctata 0001 by UPLC-ESI-QTOF-MS
. In DPPH and ABTS assays, 3 exhibited significant antioxidant activity with IC
values of 4.03 ± 1.31 µg/mL and 14.9 ± 2.28 µg/mL, respectively. In in vivo antioxidant activity assays, 1 significantly increased the survival rate of juglone-exposed Caenorhabditis elegans by 2 to 3-fold, and by 75% following thermal damage. Compounds 1-5 exhibited moderate scavenging capacities of intracellular reactive oxygen species in C. elegans exposed to H
O
.


Carnitine promotes recovery from oxidative stress and extends lifespan in

Dongliang Liu, Xiaofang Zeng, Le Li, Zheng-Lin Ou
PMID: 33290254   DOI: 10.18632/aging.202187

Abstract

Carnitine is required for transporting fatty acids into the mitochondria for β-oxidation. Carnitine has been used as an energy supplement but the roles in improving health and delaying aging remain unclear. Here we show in
that L-carnitine improves recovery from oxidative stress and extends lifespan. L-carnitine promotes recovery from oxidative stress induced by paraquat or juglone and improves mobility and survival in response to H
O
and human amyloid (Aβ) toxicity. L-carnitine also alleviates the oxidative stress during aging, resulting in moderate but significant lifespan extension, which was dependent on SKN-1 and DAF-16. Long-lived worms with germline loss (
) or reduced insulin receptor activity (
recover from aging-associated oxidative stress faster than wild-type controls and their long lifespans were not further increased by L-carnitine. A new gene, T08B1.1, aligned to a known carnitine transporter OCTN1 in humans, is required for L-carnitine uptake in
. T08B1.1 expression is elevated in
and
mutants and its knockdown prevents L-carnitine from improving oxidative stress recovery and prolonging lifespan. Together, our study suggests an important role of L-carnitine in oxidative stress recovery that might be important for healthy aging in humans.


Pin1 inhibition improves the efficacy of ralaniten compounds that bind to the N-terminal domain of androgen receptor

Jacky K Leung, Yusuke Imamura, Minoru Kato, Jun Wang, Nasrin R Mawji, Marianne D Sadar
PMID: 33753863   DOI: 10.1038/s42003-021-01927-3

Abstract

Therapies for lethal castration-resistant prostate cancer (CRPC) are an unmet medical need. One mechanism underlying CRPC and resistance to hormonal therapies is the expression of constitutively active splice variant(s) of androgen receptor (AR-Vs) that lack its C-terminus ligand-binding domain. Transcriptional activities of AR-Vs and full-length AR reside in its N-terminal domain (NTD). Ralaniten is the only drug proven to bind AR NTD, and it showed promise of efficacy in Phase 1 trials. The peptidyl-prolyl isomerase Pin1 is frequently overexpressed in prostate cancer. Here we show that Pin1 interacted with AR NTD. The inhibition of Pin1 expression or its activity selectively reduced the transcriptional activities of full-length AR and AR-V7. Combination of Pin1 inhibitor with ralaniten promoted cell cycle arrest and had improved antitumor activity against CRPC xenografts in vivo compared to individual monotherapies. These findings support the rationale for therapy that combines a Pin1 inhibitor with ralaniten for treating CRPC.


Induction of Oxidative Stress and Mitochondrial Dysfunction by Juglone Affects the Development of Bovine Oocytes

Ahmed Atef Mesalam, Marwa El-Sheikh, Myeong-Don Joo, Atif Ali Khan Khalil, Ayman Mesalam, Mi-Jeong Ahn, Il-Keun Kong
PMID: 33375280   DOI: 10.3390/ijms22010168

Abstract

Juglone, a major naphthalenedione component of walnut trees, has long been used in traditional medicine as an antimicrobial and antitumor agent. Nonetheless, its impact on oocyte and preimplantation embryo development has not been entirely clarified. Using the bovine model, we sought to elucidate the impact of juglone treatment during the in vitro maturation (IVM) of oocytes on their maturation and development of embryos. Results showed a severe reduction in oocyte nuclear maturation and cumulus expansion and a significant increase in mitochondrial dysfunction and reactive oxygen species (ROS) levels in cumulus-oocyte complexes (COCs) treated with juglone (12.5, 25.0, and 50.0 µM). In addition, RT-qPCR showed downregulation of the expansion-related (HAS2, TNFAIP6, PTX3, and PTGS2) and mitochondrial (ATPase6 and ATP5F1E) genes in juglone-treated COCs. Moreover, the development rates of day 4 total cleavage and 8-16 cell stage embryos, as well as day 8 blastocysts, were significantly reduced following exposure to juglone. Using immunofluorescence, the apoptotic marker caspase-9 was overexpressed in oocytes exposed to juglone (25.0 µM) compared to the untreated control. In conclusion, our study reports that exposing bovine oocytes to 12.5-50.0 µM of juglone can reduce their development through the direct induction of ROS accumulation, apoptosis, and mitochondrial dysfunction.


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